molecular formula C12H22O4 B1670061 Ethyl hydrogen sebacate CAS No. 693-55-0

Ethyl hydrogen sebacate

Cat. No. B1670061
CAS RN: 693-55-0
M. Wt: 230.3 g/mol
InChI Key: DLZCDMPHHUODDO-UHFFFAOYSA-N
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Description

Ethyl hydrogen sebacate, also known as monoethyl sebacate, is a compound with the molecular formula C12H22O4 . It is a colorless and odorless liquid .


Synthesis Analysis

Ethyl hydrogen sebacate has been prepared by the direct esterification of sebacic acid with ethyl alcohol . Other methods include the half-saponification of ethyl sebacate and heating equimolecular quantities of sebacic acid and diethyl sebacate for several hours .


Molecular Structure Analysis

The molecular structure of Ethyl hydrogen sebacate is represented by the formula C12H22O4 . The InChI Key for this compound is DLZCDMPHHUODDO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The ozonolysis of ethyl 10-undecenoate in ethanol produces diethyl sebacate, 9-carbethoxynonanal, and ethyl hydrogen sebacate .


Physical And Chemical Properties Analysis

Ethyl hydrogen sebacate has a molecular weight of 230.30100 g/mol . It has a density of 1.024 g/cm3 . The boiling point of this compound is 336ºC at 760 mmHg . It has a melting point range of 35-38ºC . The flash point of Ethyl hydrogen sebacate is 119ºC .

Scientific Research Applications

Catalytic Synthesis

  • Research shows that ethyl hydrogen sebacate can be synthesized using various catalysts, with some studies focusing on the efficiency of catalysts like ferric chloride. Optimal reaction conditions have been identified, highlighting a significant yield of the ester (Lin Jin, 2000; Guan Shi-bin, 2005) (Lin Jin, 2000) (Guan Shi-bin, 2005).

Pharmaceutical Applications

  • Ethyl hydrogen sebacate is used in the formulation of pharmaceutical films, where it acts as a plasticizer. It has been studied for its role in coatings for colonic drug delivery, impacting the film's mechanical properties and digestibility under simulated conditions (L. F. Siew, A. Basit, J. Newton, 2000) (L. F. Siew, A. Basit, J. Newton, 2000).

Material Science

  • In material science, ethyl hydrogen sebacate is used to create various polymers and blends. Studies have explored its miscibility, melting behavior, and crystallization in combination with other compounds, showing potential applications in biodegradable materials (G. Papageorgiou, D. Bikiaris, C. Panayiotou, 2011) (G. Papageorgiou, D. Bikiaris, C. Panayiotou, 2011).

Tribology and Lubricants

  • Ethyl hydrogen sebacate is researched for its applications in tribology, particularly in lubricants. Studies have focused on understanding its oxidative degradation and how it influences tribological behavior, which is crucial for developing efficient lubricants (Yanxia Wu, Weimin Li, M. Zhang, Xiaobo Wang, 2013) (Yanxia Wu, Weimin Li, M. Zhang, Xiaobo Wang, 2013).

Green Chemistry

  • Ethyl hydrogen sebacate’s synthesis and application are also significant in the field of green chemistry. Research has pointed out its importance in organic synthesis, as a surface-active agent, and in nanostructured lipid carriers. This highlightsits role in promoting sustainable and environmentally friendly chemical processes (Li Ga, 2015) (Li Ga, 2015).

Energy Storage

  • In the context of energy storage, ethyl hydrogen sebacate has been explored as a component in liquid organic hydrogen carriers. Its ability to store hydrogen in a chemisorbed form has been studied using density functional theory, suggesting its potential in renewable energy applications (Aliyeh Mehranfar, M. Izadyar, A. Esmaeili, 2015) (Aliyeh Mehranfar, M. Izadyar, A. Esmaeili, 2015).

Food Packaging

  • Ethyl hydrogen sebacate has also been investigated for its application in food packaging materials. Studies have shown that it can improve moisture resistance, thermal stability, and mechanical properties of blend films, suggesting its usefulness in developing new packaging materials (Xin Li, Fatang Jiang, Xuewen Ni, Wenli Yan, Yapeng Fang, H. Corke, Man Xiao, 2015) (Xin Li, Fatang Jiang, Xuewen Ni, Wenli Yan, Yapeng Fang, H. Corke, Man Xiao, 2015).

Safety And Hazards

Ethyl hydrogen sebacate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to use protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

10-ethoxy-10-oxodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-2-16-12(15)10-8-6-4-3-5-7-9-11(13)14/h2-10H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZCDMPHHUODDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883479
Record name Decanedioic acid, 1-ethyl ester
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl hydrogen sebacate

CAS RN

693-55-0
Record name 1-Ethyl decanedioate
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Record name 10-Ethoxy-10-oxodecanoic acid
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Record name Ethyl hydrogen sebacate
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Record name Decanedioic acid, 1-ethyl ester
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Record name Ethyl hydrogen sebacate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
92
Citations
Y Suhara, S Miyazaki - Bulletin of the Chemical Society of Japan, 1969 - journal.csj.jp
… In the present investigation, 5: 1 to 1: 5 mixtures of 11-bromoundecanoic acid (I) and ethyl hydrogen sebacate (II) were used for the electrolysis. By the electrolysis, ethyl 19-…
Number of citations: 2 www.journal.csj.jp
WJ Bailey, WG Carpenter - The Journal of Organic Chemistry, 1964 - ACS Publications
… the third method to prepare ethyl hydrogen sebacate (I) in a 54… synthesis, a 60 to 65% yield of ethyl hydrogen sebacate (I). … 440, a 28% conversion to ethyl hydrogen sebacate (I), a 7.7% …
Number of citations: 11 pubs.acs.org
T KAWASAKI - Proceedings of the Japan Academy, 1949 - jstage.jst.go.jp
… Nonane dicarboxylic acid (IV) len tion of Arndt-Eistert's method for chloride of ethyl hydrogen sebacate (I). Condensation of n-propyl hydrogen nonane dicarboxylate ( myristic acid (VIII: …
Number of citations: 6 www.jstage.jst.go.jp
GR Pettit, LE Houghton - Journal of Medicinal Chemistry, 1968 - ACS Publications
… Ethyl Hydrogen Sebacate.—The procedure employed by … A pure fraction corresponding to ethyl hydrogen sebacate (33 g… additional 18 g of ethyl hydrogen sebacate: total yield 49%. For …
Number of citations: 3 pubs.acs.org
S Swann Jr, R Oehler, RJ Buswell - Organic Syntheses, 2003 - Wiley Online Library
Ethyl hydrogen sebacate intermediate: ethyl sebacate product: Ethyl hydrogen sebacate product: ethyl hydrogen adipate
Number of citations: 0 onlinelibrary.wiley.com
FW Hougen, D Ilse, DA Sutton… - Journal of the Chemical …, 1953 - pubs.rsc.org
… ) (from 4-methylpentanoic acid and ethyl hydrogen sebacate), 16methylheptadecanoic acid (… (VI) (from 10-rnethylundecanoic acid and ethyl hydrogen sebacate). This method proved the …
Number of citations: 6 pubs.rsc.org
DGM Diaper, DL Mitchell - Canadian Journal of Chemistry, 1965 - cdnsciencepub.com
Diethyl sebacate was the major product obtained by ethanolysis of the ozonization products of ethyl 10-undecenoate in the temperature range 28 to 170 C. Mixed esters of sebacic acid …
Number of citations: 7 cdnsciencepub.com
DGM Diaper, DL Mitchell - Canadian Journal of Chemistry, 1962 - cdnsciencepub.com
… by treating ethyl hydrogen sebacate (mp 35.5-36.5" C) with ethereal diazomethane. … was almost identical with that of the amide of ethyl hydrogen sebacate (mp 70-71C). Anal. Calc. …
Number of citations: 16 cdnsciencepub.com
GT Morgan, E Walton - Journal of the Chemical Society (Resumed), 1936 - pubs.rsc.org
… Ethyl hydrogen sebacate (40 g.) was prepared from sebacic acid (100 g.) by method (a). Its acid chlmide also gave low analytical figures (Found : C1, 10.6. C,,H8,0,C1 requires C1, 14.3…
Number of citations: 2 pubs.rsc.org
S Swan, R Oehler, RJ Buswell - Organic Synthesis Coll, 1943
Number of citations: 39

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